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molecular formula C11H14N2O6S2 B8348033 4-n-Butylthio-3-nitro-5-sulphamyl-benzoic acid

4-n-Butylthio-3-nitro-5-sulphamyl-benzoic acid

Cat. No. B8348033
M. Wt: 334.4 g/mol
InChI Key: AWMHEURRMMFCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985777

Procedure details

To a solution of sodium dithionite (15.9 g) in aqueous ammonia (13 g NH3 in 150 ml water) 4-n-butylthio-3-nitro-5-sulphamyl-benzoic acid (8.35 g) was added in portions during 1 hour, while stirring. The reaction mixture was then heated on a steam bath for 30 minutes. Hydrochloric acid was added until the pH was 1, and heating was continued for 1 hour. After cooling, the pH was adjusted to 3 by the addition of 2N sodium hydroxide, and isopropanol (25 ml) was added. The precipitated 3-amino-4-n-butylthio-5-sulphamyl-benzoic acid was filtered off and recrystallized from aqueous ethanol. The melting point was 223°-224° C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:9]([S:13][C:14]1[C:22]([S:23](=[O:26])(=[O:25])[NH2:24])=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][C:15]=1[N+:27]([O-])=O)[CH2:10][CH2:11][CH3:12].Cl.[OH-].[Na+]>N.C(O)(C)C>[NH2:27][C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([S:23](=[O:25])(=[O:26])[NH2:24])[C:14]=1[S:13][CH2:9][CH2:10][CH2:11][CH3:12])[C:18]([OH:20])=[O:19] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
8.35 g
Type
reactant
Smiles
C(CCC)SC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated on a steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated 3-amino-4-n-butylthio-5-sulphamyl-benzoic acid was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1SCCCC)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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